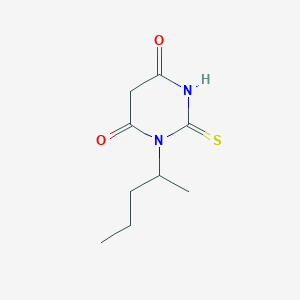

1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

1-(1-Methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative characterized by a 2-thioxo group and a branched 1-methylbutyl substituent at the N1 position. Thiobarbiturates are structurally related to barbiturates but feature a sulfur atom replacing the oxygen at the C2 position, which enhances their lipophilicity and influences biological activity .

Properties

CAS No. |

852399-71-4 |

|---|---|

Molecular Formula |

C9H14N2O2S |

Molecular Weight |

214.29 g/mol |

IUPAC Name |

1-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C9H14N2O2S/c1-3-4-6(2)11-8(13)5-7(12)10-9(11)14/h6H,3-5H2,1-2H3,(H,10,12,14) |

InChI Key |

DJMVYEYGMJZIDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)N1C(=O)CC(=O)NC1=S |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Barbituric acid or substituted barbituric acids serve as the core scaffold.

- Alkyl halides or alkylating agents such as 1-methylbutyl bromide or chloride for introducing the 1-methylbutyl group.

- Sulfurizing agents like phosphorus pentasulfide (P4S10) or Lawesson’s reagent to convert the 2-oxo group to 2-thioxo.

Detailed Preparation Methods

Synthesis of 5,5-Disubstituted Barbituric Acid Derivative

The initial step involves the condensation of urea with diethyl malonate or other β-ketoesters in the presence of alkylating agents to yield 5,5-disubstituted barbituric acids. For thiopental, the substituents are ethyl and 1-methylbutyl groups.

- Reaction conditions: reflux in ethanol or other suitable solvents with a base catalyst (e.g., sodium ethoxide).

- The 5-position disubstitution is achieved by alkylation of malonate derivatives prior to ring closure or by direct alkylation of barbituric acid.

Thionation (Conversion of 2-Oxo to 2-Thioxo)

The barbituric acid derivative is then subjected to thionation to replace the oxygen at the 2-position with sulfur.

- Common reagents: phosphorus pentasulfide (P4S10) or Lawesson’s reagent.

- Typical conditions: heating under reflux in an inert solvent such as toluene or xylene.

- The reaction proceeds via nucleophilic attack of sulfur on the carbonyl carbon, replacing the oxygen atom.

Final Purification and Crystallization

- The crude thiobarbiturate is purified by recrystallization from appropriate solvents like ethanol or ethyl acetate.

- The product is characterized by melting point determination (around 170–180 °C for thiopental), elemental analysis, and spectroscopic methods.

Comparative Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Alkylation of β-ketoester or malonate | Alkyl halides (ethyl, 1-methylbutyl), base | Formation of 5,5-disubstituted malonate derivative |

| 2 | Cyclization with urea | Reflux in ethanol, base catalyst | Formation of 5,5-disubstituted barbituric acid |

| 3 | Thionation of barbituric acid derivative | P4S10 or Lawesson’s reagent, reflux solvent | Conversion of 2-oxo to 2-thioxo group |

| 4 | Purification | Recrystallization from ethanol or ethyl acetate | Pure 1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

Research Findings and Variations

- The choice of sulfurizing agent affects yield and purity; Lawesson’s reagent offers milder conditions and fewer side reactions compared to phosphorus pentasulfide.

- Alkylation order can vary: some protocols alkylate malonate first, others perform alkylation after ring closure.

- Reaction monitoring by thin-layer chromatography and nuclear magnetic resonance spectroscopy ensures completeness of each step.

- Industrial-scale synthesis often optimizes solvent choice and reaction times to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(pentan-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

The applications of 1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione are not explicitly detailed within the provided search results; however, the search results do provide information that allows for the determination of its potential applications.

Based on the available information, this compound, also known as 5-(1-methylbutyl)-2-thiobarbituric acid or Desethylthiopental, is related to barbiturates and has potential applications in various scientific and research fields .

Scientific Research Applications

- Chemical Synthesis : this compound can be employed as a building block in synthesizing more complex molecules with potential pharmaceutical or industrial applications .

- Analytical Chemistry : The compound can be used as a reference standard in analytical chemistry for identifying and quantifying similar compounds in various samples .

- Pharmacological Research : As a derivative of barbituric acid, it may be investigated for its potential effects on the central nervous system, such as sedative, hypnotic, or anesthetic properties [3, 5].

- Materials Science : The compound could be explored for its use in creating new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(pentan-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiobarbituric Acid Derivatives

Physicochemical Properties

- Thermal Stability: Hydrazono derivatives () exhibit high melting points (>270°C), correlating with strong intermolecular hydrogen bonding and aromatic stacking .

- Spectroscopic Signatures : IR and NMR data () confirm characteristic C=O (1670–1680 cm⁻¹) and C=S (1360–1370 cm⁻¹) stretches, with δ 170–180 ppm for carbonyl carbons in ¹³C NMR .

Crystallographic and Molecular Packing

Crystal structures (e.g., ) reveal that substituents like diethyl and dimethoxybenzylidene influence packing efficiency. For example, 5-(3,4-dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione crystallizes in a monoclinic system (space group P12/n1) with unit cell parameters a = 9.146 Å, b = 11.463 Å, c = 23.423 Å . The 1-methylbutyl group’s steric bulk may alter crystal lattice dynamics compared to smaller substituents.

Biological Activity

1-(1-Methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thioxo group and a pyrimidine core, positions it as a candidate for various biological applications, particularly in oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

- Molecular Formula : C9H14N2O2S

- Molecular Weight : 214.29 g/mol

- CAS Number : 852399-71-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction may lead to various biological effects, including:

- Antiproliferative Effects : The compound has shown promise in inhibiting cell proliferation in cancer cell lines.

- Aromatase Inhibition : It may act as an aromatase inhibitor, which is beneficial in treating hormone-sensitive cancers such as breast cancer.

- Microtubule Disruption : The compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

A study published in Nature examined the antiproliferative effects of similar compounds on breast cancer cell lines. The research indicated that derivatives of pyrimidine compounds could induce G2/M phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells. The observed IC50 values for these compounds were significantly low (52 nM for MCF-7 cells), suggesting potent anticancer activity .

| Compound | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 1-(1-Methylbutyl)-2-thioxodihydropyrimidine-4,6-dione | TBD | TBD | Apoptosis induction, microtubule disruption |

| Phenstatin | 52 | MCF-7 (ER+/PR+) | Tubulin polymerization inhibition |

| Compound X | 74 | MDA-MB-231 | Selective for cancer cells |

Antimicrobial Activity

Research has also indicated potential antimicrobial properties for compounds similar to this compound. A study highlighted the efficacy of thioxo derivatives against various bacterial strains, suggesting that these compounds could serve as templates for developing new antibiotics .

Case Studies

- Breast Cancer Model : In a controlled study involving MCF-7 and MDA-MB-231 cell lines, the compound demonstrated significant cytotoxicity at low concentrations. The mechanism involved the disruption of microtubule dynamics and induction of apoptosis through caspase activation .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that thioxo derivatives exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics used in clinical settings .

Q & A

Q. What are the recommended synthetic routes for 1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of thiourea derivatives with β-keto esters or via functionalization of preformed pyrimidine cores. Key steps include:

- Temperature control : Maintain 60–80°C in ethanol or methanol to favor cyclization while avoiding decomposition .

- Catalysts : Use piperidine or acetic acid to accelerate enamine formation and ring closure .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .

Monitoring via thin-layer chromatography (TLC) with UV detection ensures reaction progress .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify substituents (e.g., 1-methylbutyl group at δ ~1.2–1.6 ppm) and thioxo/dione functionalities .

- IR spectroscopy : Stretching vibrations at ~1680 cm (C=O) and ~1250 cm (C=S) validate core functionalities .

- Mass spectrometry (EI-MS) : Molecular ion peaks ([M]) and fragmentation patterns confirm molecular weight and substituent stability .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with doxorubicin as a positive control .

- Enzyme inhibition : Test against thymidylate synthase or dihydrofolate reductase via spectrophotometric kinetic assays .

- Solubility pre-screening : Employ DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and regioselectivity in its synthesis?

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favored pathways (e.g., thioxo group orientation during cyclization) .

- Molecular docking : Predict binding affinity to biological targets (e.g., DNA topoisomerases) using AutoDock Vina with optimized force fields .

- Reaction yield optimization : Machine learning models (e.g., Random Forest) trained on solvent polarity, temperature, and catalyst data can predict optimal conditions .

Q. How should researchers resolve contradictions in stability data under varying pH and temperature?

- Controlled degradation studies : Incubate the compound at pH 2–12 (37°C, 24 hrs) and analyze via HPLC to quantify decomposition products .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 4°C vs. room temperature) .

- X-ray crystallography : Compare crystal structures pre-/post-degradation to identify vulnerable functional groups (e.g., thioxo oxidation) .

Q. What strategies improve solubility without compromising bioactivity?

- Co-solvent systems : Test PEG-400/water or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .

- Prodrug design : Introduce phosphate or acetyl groups at the 1-methylbutyl chain to increase hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in physiological media .

Q. How does the compound’s electronic configuration influence its pharmacological potential?

- Hammett analysis : Correlate substituent electronic effects (σ values) with antibacterial IC to guide SAR studies .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., thioxo sulfur) for targeted drug design .

- ADMET prediction : Use SwissADME to assess bioavailability, BBB penetration, and CYP450 interactions .

Q. What advanced techniques validate its mechanism of action in enzyme inhibition?

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to enzymes like DHFR .

- X-ray crystallography of enzyme complexes : Resolve binding modes (e.g., hydrogen bonds with active-site residues) at 2.0 Å resolution .

- Fluorescence quenching assays : Monitor tryptophan residue changes in enzymes upon compound binding .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent replacement : Use cyclopentyl methyl ether (CPME) or 2-MeTHF instead of DMF to reduce toxicity .

- Catalyst recycling : Immobilize piperidine on mesoporous silica for ≥5 reaction cycles without yield loss .

- Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 30 mins at 100°C, improving energy efficiency .

Q. What methodologies address challenges in quantifying trace impurities?

- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM detection for ppm-level sensitivity .

- Forced degradation studies : Expose to UV light (254 nm) and HO to simulate oxidative impurities .

- QbD approaches : Design space modeling (DoE) identifies critical process parameters affecting impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.